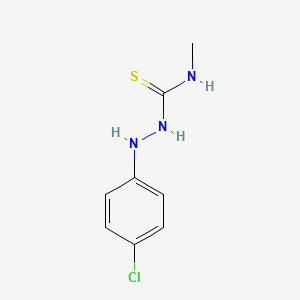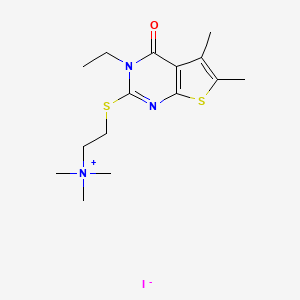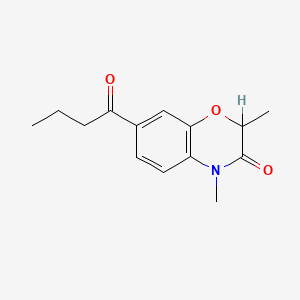
13-Hydroxymatridin-15-one (13-alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Hydroxymatridin-15-one (13-alpha)- is a naturally occurring tetracyclic alkaloid found in various species of the Sophora genus. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its unique structure and biological activities make it a subject of interest in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxymatridin-15-one (13-alpha)- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions to form the tetracyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 13-Hydroxymatridin-15-one (13-alpha)- may involve the extraction of the compound from natural sources, such as Sophora species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
化学反応の分析
Types of Reactions: 13-Hydroxymatridin-15-one (13-alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, where specific atoms or groups are replaced, can lead to the formation of new analogs with varied effects.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
科学的研究の応用
13-Hydroxymatridin-15-one (13-alpha)- has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing new molecules.
Biology: Research focuses on its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound’s anti-cancer, anti-inflammatory, and neuroprotective properties are of particular interest for developing new therapeutic agents.
作用機序
The mechanism of action of 13-Hydroxymatridin-15-one (13-alpha)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell survival. The compound may exert its effects by binding to receptors or enzymes, thereby influencing cellular responses and physiological processes.
類似化合物との比較
Matrine: Another alkaloid found in Sophora species, known for its anti-cancer and anti-inflammatory properties.
Oxymatrine: A derivative of matrine with enhanced pharmacological effects.
Sophocarpine: An alkaloid with similar structural features and biological activities.
Uniqueness: 13-Hydroxymatridin-15-one (13-alpha)- stands out due to its specific hydroxylation pattern and unique pharmacological profile. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic development.
特性
CAS番号 |
148409-26-1 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
4-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-11-7-13-12-4-2-6-16-5-1-3-10(15(12)16)9-17(13)14(19)8-11/h10-13,15,18H,1-9H2 |
InChIキー |
YYLKMMPLIIOMLQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN3C(CC(CC3=O)O)C4C2N(C1)CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



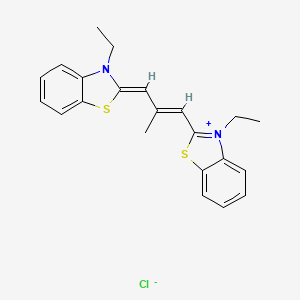
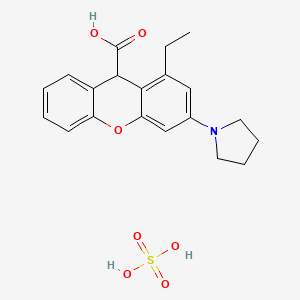




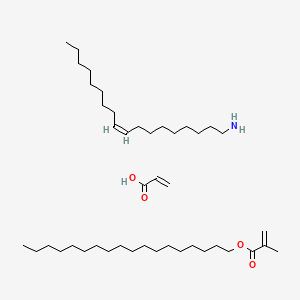
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)

